Cas no 721415-29-8 (4-CHLORO-3-(4-FLUORO-PHENYLSULFAMOYL)-BENZOIC ACID)

4-CHLORO-3-(4-FLUORO-PHENYLSULFAMOYL)-BENZOIC ACID 化学的及び物理的性質
名前と識別子
-
- 4-CHLORO-3-(4-FLUORO-PHENYLSULFAMOYL)-BENZOIC ACID
- EN300-04218
- AKOS008941937
- 4-Chloro-3-(N-(4-fluorophenyl)sulfamoyl)benzoicacid
- SB83075
- 4-chloro-3-[(4-fluorophenyl)sulfamoyl]benzoic Acid
- 721415-29-8
- Z45631383
- 4-Chloro-3-(N-(4-fluorophenyl)sulfamoyl)benzoic acid
- CS-0219510
- J-514986
- G35778
-
- MDL: MFCD03949041
- インチ: InChI=1S/C13H9ClFNO4S/c14-11-6-1-8(13(17)18)7-12(11)21(19,20)16-10-4-2-9(15)3-5-10/h1-7,16H,(H,17,18)
- InChIKey: ZNLCUHPLAHASPH-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C=C1C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)F)Cl
計算された属性
- せいみつぶんしりょう: 328.9924848g/mol
- どういたいしつりょう: 328.9924848g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 473
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 91.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
4-CHLORO-3-(4-FLUORO-PHENYLSULFAMOYL)-BENZOIC ACID 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290180-100mg |
4-Chloro-3-[(4-fluorophenyl)sulfamoyl]benzoic acid |
721415-29-8 | 97% | 100mg |
¥855.00 | 2024-05-02 | |
Aaron | AR00FCXE-5g |
4-CHLORO-3-(4-FLUORO-PHENYLSULFAMOYL)-BENZOIC ACID |
721415-29-8 | 95% | 5g |
$1047.00 | 2023-12-13 | |
Aaron | AR00FCXE-50mg |
4-CHLORO-3-(4-FLUORO-PHENYLSULFAMOYL)-BENZOIC ACID |
721415-29-8 | 95% | 50mg |
$83.00 | 2025-01-24 | |
A2B Chem LLC | AH15494-250mg |
4-CHLORO-3-(4-FLUORO-PHENYLSULFAMOYL)-BENZOIC ACID |
721415-29-8 | 95% | 250mg |
$132.00 | 2024-04-19 | |
Aaron | AR00FCXE-250mg |
4-CHLORO-3-(4-FLUORO-PHENYLSULFAMOYL)-BENZOIC ACID |
721415-29-8 | 95% | 250mg |
$152.00 | 2025-01-24 | |
1PlusChem | 1P00FCP2-100mg |
4-CHLORO-3-(4-FLUORO-PHENYLSULFAMOYL)-BENZOIC ACID |
721415-29-8 | 95% | 100mg |
$134.00 | 2025-02-27 | |
A2B Chem LLC | AH15494-5g |
4-CHLORO-3-(4-FLUORO-PHENYLSULFAMOYL)-BENZOIC ACID |
721415-29-8 | 95% | 5g |
$818.00 | 2024-04-19 | |
A2B Chem LLC | AH15494-10g |
4-CHLORO-3-(4-FLUORO-PHENYLSULFAMOYL)-BENZOIC ACID |
721415-29-8 | 95% | 10g |
$1194.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290180-250mg |
4-Chloro-3-[(4-fluorophenyl)sulfamoyl]benzoic acid |
721415-29-8 | 97% | 250mg |
¥1331.00 | 2024-05-02 | |
A2B Chem LLC | AH15494-50mg |
4-CHLORO-3-(4-FLUORO-PHENYLSULFAMOYL)-BENZOIC ACID |
721415-29-8 | 95% | 50mg |
$80.00 | 2024-04-19 |
4-CHLORO-3-(4-FLUORO-PHENYLSULFAMOYL)-BENZOIC ACID 関連文献
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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9. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
4-CHLORO-3-(4-FLUORO-PHENYLSULFAMOYL)-BENZOIC ACIDに関する追加情報
Introduction to 4-Chloro-3-(4-Fluoro-Phenylsulfamoyl)-Benzoic Acid (CAS No: 721415-29-8)
The compound 4-Chloro-3-(4-Fluoro-Phenylsulfamoyl)-Benzoic Acid, identified by the CAS number 721415-29-8, is a highly specialized organic compound with significant applications in pharmaceutical research and development. This compound belongs to the class of benzoic acids, which are widely used in the synthesis of various bioactive molecules due to their versatile chemical properties.
The structure of 4-Chloro-3-(4-Fluoro-Phenylsulfamoyl)-Benzoic Acid comprises a benzoic acid backbone with two key substituents: a chlorine atom at the para position and a sulfonamide group attached to the meta position. The sulfonamide group itself is substituted with a fluorophenyl ring, adding further complexity and functionality to the molecule. This unique combination of functional groups makes the compound highly valuable in medicinal chemistry, particularly in the design of potential drug candidates.
Recent advancements in chemical synthesis have enabled researchers to explore novel methods for the preparation of this compound, enhancing its accessibility for large-scale production. The use of advanced catalytic systems and green chemistry principles has significantly improved the efficiency and sustainability of its synthesis process.
In terms of biological activity, 4-Chloro-3-(4-Fluoro-Phenylsulfamoyl)-Benzoic Acid has demonstrated promising results in preclinical studies, particularly in anti-inflammatory and anti-tumor assays. Its ability to modulate key cellular pathways involved in inflammation and cancer progression highlights its potential as a lead compound for drug development.
The incorporation of fluorine atoms into the structure further enhances the compound's pharmacokinetic properties, such as bioavailability and metabolic stability, which are critical factors for successful drug candidates. Additionally, the sulfonamide group plays a crucial role in improving solubility and enhancing interactions with target proteins.
Recent research has also focused on understanding the stereochemical aspects of this compound, particularly how its spatial arrangement influences its bioactivity. Studies have shown that subtle changes in stereochemistry can significantly impact the compound's efficacy and selectivity, providing valuable insights for future optimization efforts.
In conclusion, 4-Chloro-3-(4-Fluoro-Phenylsulfamoyl)-Benzoic Acid represents a cutting-edge molecule with immense potential in pharmaceutical research. Its unique structure, combined with advancements in synthetic methodologies and biological applications, positions it as a key player in the development of innovative therapeutic agents.
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